CCK1 Receptor Binding Affinity: Lorglumide vs. Devazepide
Lorglumide binds to the rat pancreatic CCK1 receptor with a Ki of 129 nM [1]. In contrast, devazepide (L-364,718), a benzodiazepine-derived CCK1 antagonist, exhibits a Ki of 0.3 nM . This represents an approximately 430-fold higher affinity for devazepide.
| Evidence Dimension | CCK1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 129 nM |
| Comparator Or Baseline | Devazepide (L-364,718): 0.3 nM |
| Quantified Difference | Devazepide is ~430-fold more potent by Ki |
| Conditions | Rat pancreatic membranes using [125I](BH)-CCK-8 radioligand |
Why This Matters
This large potency difference dictates that lorglumide and devazepide are not interchangeable for studies requiring high-affinity CCK1 blockade, impacting dose selection and target engagement.
- [1] J. Med. Chem. (1996) 39: 860-872. Binding affinity against Cholecystokinin type A receptor using [125I](BH)-CCK-8 as radioligand in rat pancreas. PMID: 8632410. View Source
